molecular formula C26H21N3O4 B1684606 Lestaurtinib CAS No. 111358-88-4

Lestaurtinib

Cat. No.: B1684606
CAS No.: 111358-88-4
M. Wt: 439.5 g/mol
InChI Key: UIARLYUEJFELEN-LROUJFHJSA-N
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Biochemical Analysis

Biochemical Properties

Lestaurtinib is an inhibitor of the kinases fms-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and tropomyosin receptor kinase (Trk) A, TrkB, and TrkC . It has been shown to have an IC50 of 2-3 nM with respect to FLT3 tyrosine kinase . This compound inhibits autophosphorylation of FLT3, resulting in inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3 .

Cellular Effects

This compound has demonstrated a potent antiproliferative effect in vitro at nanomolar concentrations . It impedes cell migration and the ability to form colonies from single cells . In addition, this compound treatment results in arrest at the G2/M phase of the cell cycle, indicative of a cytostatic effect .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of autophosphorylation of FLT3, which results in the inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3 . This inhibition of FLT3 kinase activity allows this compound to potentially overcome the suppression of apoptosis in mutated cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significant inhibition of tumor growth compared to vehicle-treated animals . It also enhances the antitumor efficacy of the combinations of topotecan plus cyclophosphamide or irinotecan plus temozolomide .

Dosage Effects in Animal Models

In animal models, this compound has shown to inhibit the growth of neuroblastoma both in vitro and in vivo and can substantially enhance the efficacy of conventional chemotherapy . Combining this compound with bevacizumab resulted in substantial systemic toxicity .

Metabolic Pathways

This compound is metabolized by the liver P450 (CYP34A) enzyme system

Transport and Distribution

Information on the transport and distribution of this compound within cells and tissues is currently limited. It is known that this compound is highly protein-bound, especially to α-1 acid glycoprotein .

Preparation Methods

Lestaurtinib is synthesized through a semisynthetic route starting from the bacterial fermentation product K252a. The synthesis involves multiple steps, including hydroxylation, methylation, and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure .

Chemical Reactions Analysis

Lestaurtinib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Lestaurtinib has been extensively studied for its potential therapeutic applications in various fields:

Comparison with Similar Compounds

Lestaurtinib is unique in its ability to inhibit multiple kinases with high specificity. Similar compounds include:

This compound’s specificity for FLT3 and its ability to overcome resistance to traditional chemotherapy make it a promising candidate for further development and clinical use .

Properties

IUPAC Name

(15S,16S,18R)-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4/c1-25-26(32,12-30)10-18(33-25)28-16-8-4-2-6-13(16)20-21-15(11-27-24(21)31)19-14-7-3-5-9-17(14)29(25)23(19)22(20)28/h2-9,18,30,32H,10-12H2,1H3,(H,27,31)/t18-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIARLYUEJFELEN-LROUJFHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046778
Record name Lestaurtinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Lestaurtinib inhibits autophosphorylation of FMS-like tyrosine kinase 3 (FLT3), resulting in inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3.
Record name Lestaurtinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06469
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

111358-88-4
Record name Lestaurtinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111358-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lestaurtinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111358884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lestaurtinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06469
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lestaurtinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LESTAURTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO989GC5D1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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